molecular formula C13H12O B8673434 1-(Naphthalen-1-YL)prop-2-EN-1-OL

1-(Naphthalen-1-YL)prop-2-EN-1-OL

Cat. No. B8673434
M. Wt: 184.23 g/mol
InChI Key: RTPZDQUSWPVXBL-UHFFFAOYSA-N
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Patent
US04219489

Procedure details

To a solution of vinyl lithium (2.04 g, 0.06 mole, 2.5 ml) in dry THF (30 ml) under N2 with stirring, at -60° was added dropwise a solution of naphthaldehyde (4.68 g, 0.03 mole) in 10 ml THF. The reaction was kept at -60° for 30 min, the flask was then warmed to room temperature and 5 ml MeOH added cautiously with rigorous stirring, followed by 100 ml of ether. The ethereal solution was washed with brine and dried over MgSO4. After evaporation of the solvent, the residue was chromatographed through Florisil (250 g), eluted first with hexane and then a mixture 20% ether in hexane, giving the expected product. 4.77 g (86% yield). b.p. 92-105°/10μ.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
20%
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]([Li])=[CH2:2].[C:4]1([CH:14]=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1.CO.CCOCC>C1COCC1>[C:4]1([CH:14]([OH:15])[CH:1]=[CH2:2])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=C)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.68 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ethereal solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed through Florisil (250 g)
WASH
Type
WASH
Details
eluted first with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(C=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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